Product packaging for 2-Fluoro-4-propoxypyridine(Cat. No.:CAS No. 175965-85-2)

2-Fluoro-4-propoxypyridine

Cat. No.: B062947
CAS No.: 175965-85-2
M. Wt: 155.17 g/mol
InChI Key: SAKNLSOZHXWCBX-UHFFFAOYSA-N
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Description

2-Fluoro-4-propoxypyridine (CAS 883679-02-9) is a high-purity, multifunctional chemical building block of significant interest in medicinal chemistry and materials science. Its core value lies in its molecular structure, which incorporates two distinct modifiable sites: an electron-withdrawing fluorine atom at the 2-position and an electron-donating propoxy group at the 4-position of the pyridine ring. This electronic asymmetry makes it a valuable synthon for constructing more complex heterocyclic systems, particularly in the synthesis of active pharmaceutical ingredients (APIs) and functionalized ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B062947 2-Fluoro-4-propoxypyridine CAS No. 175965-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKNLSOZHXWCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311128
Record name 2-Fluoro-4-propoxypyridine
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Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-85-2
Record name 2-Fluoro-4-propoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175965-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-propoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Fluoro 4 Propoxypyridine

Retrosynthetic Analysis and Strategic Bond Disconnections of the Pyridine (B92270) Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com This process involves breaking key bonds, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.injournalspress.comub.edu

For 2-Fluoro-4-propoxypyridine, two primary strategic disconnections guide the synthetic planning:

C4-O Bond Disconnection: This disconnection breaks the ether linkage of the propoxy group. This suggests a precursor molecule, 2-fluoro-4-hydroxypyridine, which can be etherified using a propylating agent. This is a common strategy based on nucleophilic substitution at the oxygen atom.

C2-F Bond Disconnection: This disconnection cleaves the carbon-fluorine bond. This points to two main synthetic pathways:

Halogen Exchange (SNAr): Starting with a precursor like 2-chloro-4-propoxypyridine, where a fluoride (B91410) ion replaces the chloride.

Direct C-H Fluorination: Starting with 4-propoxypyridine, where a C-H bond at the 2-position is directly converted to a C-F bond.

Chemoselective Fluorination Strategies for Pyridine Nuclei

Introducing a fluorine atom onto a pyridine ring with high selectivity is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring influences the choice of fluorination method.

Direct C-H Fluorination Approaches

Direct C-H fluorination offers an atom-economical approach by converting a C-H bond directly to a C-F bond, avoiding the need for pre-functionalized substrates. A notable method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (AgF₂). nih.govpsu.edu This reaction demonstrates high selectivity for the C-H bond adjacent to the ring nitrogen (the C-2 position). nih.govorgsyn.org The process is typically conducted under mild conditions, often at or near ambient temperature, and is tolerant of various functional groups. nih.govpsu.edu The proposed mechanism is inspired by the classic Chichibabin amination reaction and involves coordination of the pyridine nitrogen to the silver cation, which increases the electrophilicity at the ortho-position, facilitating the fluorination. psu.eduacs.org

Halogen-Exchange Fluorination Techniques (e.g., nucleophilic aromatic substitution, SNAr)

Halogen-exchange (Halex) fluorination is a robust and widely used method for synthesizing fluoropyridines. nih.govresearchgate.net This technique falls under the category of nucleophilic aromatic substitution (SNAr), where a leaving group, typically chlorine, on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride source. nih.gov For the synthesis of this compound, this would involve the fluorination of 2-chloro-4-propoxypyridine.

Key components of this reaction include:

Fluoride Source: Anhydrous alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, though they often require high temperatures. chinesechemsoc.org More reactive sources, such as anhydrous tetramethylammonium (B1211777) fluoride (TMAF) or tetrabutylammonium (B224687) fluoride (TBAF), can facilitate the reaction at lower temperatures, even at room temperature in some cases. nih.gov

Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane (B150427) are typically used to solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion.

Conditions: The reaction often requires rigorously dry, aprotic conditions to prevent the deactivation of the fluoride nucleophile by protic species. nih.gov

The SNAr reaction rate on halopyridines is generally faster at the C-2 and C-4 positions compared to the C-3 position, making this a viable strategy for installing fluorine at the desired C-2 location. baranlab.org

Electrophilic and Nucleophilic Fluorination Reagents and Protocols

A wide array of reagents has been developed for fluorination, broadly classified as nucleophilic (F⁻ source) or electrophilic ("F⁺" source). tcichemicals.comalfa-chemistry.com

Nucleophilic Fluorination Reagents: These reagents deliver a fluoride anion. They are used in substitution reactions, such as SNAr. alfa-chemistry.com Besides alkali metal fluorides, HF-based reagents like Olah's reagent (HF-pyridine) and triethylamine-triehydrofluoride (Et₃N·3HF) are also employed. chinesechemsoc.org

Electrophilic Fluorination Reagents: These reagents contain an electron-deficient fluorine atom and are used to fluorinate nucleophilic substrates like electron-rich aromatics or enolates. alfa-chemistry.com Prominent examples include N-F reagents such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. chinesechemsoc.orgalfa-chemistry.commdpi.com While typically used for electron-rich systems, their application in direct C-H fluorination of some heterocycles is possible under specific conditions. mdpi.com

Interactive Table: Comparison of Common Fluorination Reagents

Reagent Type Examples Typical Application Advantages Limitations
Nucleophilic KF, CsF SNAr (Halex) Cost-effective, readily available Low solubility, often requires high temperatures
Nucleophilic TBAF, Me₄NF SNAr (Halex) High reactivity, milder conditions nih.gov Hygroscopic, requires anhydrous conditions
Nucleophilic Et₃N·3HF, HF-Pyridine Hydrofluorination, Halex Easy to handle liquid, versatile Corrosive, can act as an acid
Electrophilic Selectfluor® Fluorination of enolates, electron-rich arenes Crystalline solid, stable, easy to handle Limited use for electron-deficient pyridines
Electrophilic NFSI Fluorination of carbanions, arenes High reactivity, soluble in organic solvents Can be aggressive, potential for side reactions
Metal-Based AgF₂ Direct C-H Fluorination High regioselectivity for C-2 of pyridines nih.govpsu.edu Stoichiometric use of a heavy metal reagent

Propoxylation and Alkoxylation Methods

The introduction of the propoxy group at the C-4 position is typically achieved through an etherification reaction, a cornerstone of C-O bond formation in organic synthesis.

Etherification Reactions of Hydroxypyridine Precursors

The most common strategy for synthesizing 4-alkoxypyridines is the Williamson ether synthesis, which involves the O-alkylation of a 4-hydroxypyridine (B47283) precursor. dntb.gov.ua In the context of synthesizing this compound, the starting material would be 2-fluoro-4-hydroxypyridine.

The process generally involves two steps:

Deprotonation: The hydroxyl group of 4-hydroxypyridine is acidic and must first be deprotonated to form a more nucleophilic pyridinolate anion. This is achieved using a suitable base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). dntb.gov.ua

Nucleophilic Substitution: The resulting pyridinolate anion then acts as a nucleophile, attacking an alkylating agent such as 1-bromopropane (B46711) or 1-iodopropane (B42940) in an SN2 reaction to form the desired ether linkage.

The choice of base and solvent is crucial for the efficiency of the reaction. The use of a polar aprotic solvent like DMF or DMSO can facilitate the reaction by solvating the counter-ion and increasing the nucleophilicity of the pyridinolate. This method provides a reliable and high-yielding route to 4-alkoxypyridine derivatives. dntb.gov.uavanderbilt.edu

Direct Installation of the Propoxy Moiety

The direct introduction of a propoxy group onto a pre-existing 2-fluoropyridine (B1216828) scaffold is a primary strategy for the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile, in this case, the propoxide anion, displaces a leaving group on the pyridine ring. The fluorine atom at the 2-position activates the ring towards nucleophilic attack, particularly at the 4-position.

A common precursor for this synthesis is a di-substituted pyridine, such as 2,4-difluoropyridine (B1303125) or 2-fluoro-4-chloropyridine. The reaction involves treating the halopyridine with propanol (B110389) in the presence of a strong base, like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which deprotonates the alcohol to form the more nucleophilic propoxide anion. The reaction selectivity, favoring substitution at the 4-position over the 2-position, is a key consideration.

An analogous synthesis is reported for a similar compound, 2-Chloro-3-fluoro-4-propoxypyridine, which was prepared with an 81% yield, demonstrating the viability of this synthetic route. researchgate.net The general strategy involves the reaction of a halo-substituted pyridine with an alcohol in the presence of a base to facilitate the formation of the corresponding alkoxy-substituted pyridine. For instance, the synthesis of 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine involves reacting 2-Chloropyridine with 2-(4-Phenoxyphenoxy)propan-1-ol in the presence of a base like potassium carbonate.

The choice of solvent, temperature, and base is crucial for optimizing the reaction yield and minimizing side products. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Table 1: Representative Conditions for Direct Alkoxylation of Halopyridines

PrecursorReagentBaseSolventProductYieldReference
2,4-DichloropyridinePropanolNaHDMF2-Chloro-4-propoxypyridine-Analogous
2-Fluoro-4-chloropyridinePropanolKOtBuTHFThis compound-Analogous
2-Chloro-3-fluoropyridinePropanol--2-Chloro-3-fluoro-4-propoxypyridine81% researchgate.net

Metal-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of pyridine rings, enabling the formation of various carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.comresearchgate.net These methods offer significant advantages in terms of scope, efficiency, and functional group tolerance over classical methods. mdpi.com The electron-deficient nature of the pyridine ring can present challenges, but the development of sophisticated catalyst systems has largely overcome these limitations. mdpi.com

Palladium-Catalyzed Protocols for C-O and C-C Bond Formation (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium catalysis is at the forefront of cross-coupling chemistry for pyridine derivatization.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org While its primary use is for C-N coupling, the underlying principles and catalyst systems have been adapted for C-O bond formation to synthesize aryl ethers. organic-chemistry.org This reaction typically employs a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand like Xantphos. nih.govbeilstein-journals.orgscilit.com The choice of base, often a carbonate or phosphate, is critical for the reaction's success. nih.govbeilstein-journals.org These conditions facilitate the coupling of phenols with halo-pyridines to form phenoxy-pyridines. nih.govbeilstein-journals.orgscilit.com

Table 2: Key Components in Buchwald-Hartwig C-O Coupling

ComponentExamplesRole in Catalytic Cycle
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. beilstein-journals.org
Ligand Xantphos, DPEPhos, BINAPStabilizes the Pd center, promotes oxidative addition and reductive elimination. wikipedia.org
Base Cs₂CO₃, K₂CO₃, K₃PO₄Activates the alcohol/phenol; facilitates the formation of the Pd-alkoxide/phenoxide complex. nih.govbeilstein-journals.org
Solvent Dioxane, TolueneProvides the reaction medium. beilstein-journals.org

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. researchgate.net This reaction is highly effective for creating biaryl structures and introducing alkyl or aryl substituents onto pyridine rings. nih.gov For example, the Suzuki reaction can be used to chemoselectively couple an arylboronic acid to a bromo-substituted pyridine while leaving a chloro- or fluorosulfate (B1228806) group intact, allowing for sequential functionalization. nih.gov Catalyst systems such as Pd-PEPPSI-IPr have proven effective for these transformations. nih.gov

Copper-Mediated Coupling Methodologies

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based systems for pyridine functionalization. rsc.org Historically, the Ullmann condensation was one of the earliest examples of copper-mediated C-O and C-N bond formation, though it often required harsh reaction conditions. Modern copper catalysis employs ligands, such as phenanthroline, which enable milder and more efficient transformations. nih.gov

Copper(I)-catalyzed systems are effective for coupling pyridines with a variety of partners. acs.org For instance, copper(I) iodide, in the presence of a ligand, can catalyze the cross-dimerization of different arenes, including pyridine derivatives, to form biaryl compounds. nih.gov These reactions can proceed through various mechanisms, including electrophilic aromatic substitution or deprotonation-iodination pathways, depending on the substrates. nih.gov Inexpensive catalysts like tricyclohexylphosphine (B42057) copper(I) chloride (Cy₃PCuCl) have been identified for the cross-coupling of 2-bromopyridine (B144113) derivatives with boronic esters. rsc.org

Unconventional Cross-Coupling Conditions

Innovation in cross-coupling reactions has led to the exploration of unconventional conditions to enhance reactivity, selectivity, and sustainability. One such area is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in cross-coupling reactions, such as the synthesis of 4-(cyclic dialkylamino)-7-azaindoles from 4-halo-7-azaindoles.

Another unconventional approach involves leveraging unique ligand effects or additives to control reaction pathways. For example, in palladium-catalyzed carbonylative functionalization, the addition of pyridine can modulate the electrophilicity of the acylating intermediate, thereby influencing chemoselectivity between different nucleophilic substrates. rsc.org Furthermore, the development of catalyst systems that operate under milder conditions or with novel mechanisms, such as those involving C-H activation, are expanding the possibilities for pyridine functionalization. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comdokumen.pub These principles are increasingly being applied to the synthesis of valuable compounds like fluorinated pyridines to minimize environmental impact and improve safety and efficiency. researchgate.net Key goals include using renewable feedstocks, developing catalytic reactions, and employing safer solvents or solvent-free conditions. scispace.comdokumen.pub

Solvent-Free and Mechanochemical Approaches

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety hazards. dokumen.pubSolvent-free synthesis involves conducting reactions neat (without any solvent) or in alternative media like water or ionic liquids.

Mechanochemistry is a particularly promising solvent-free technique where mechanical energy (e.g., grinding or milling) is used to initiate chemical reactions. d-nb.inforsc.org This method can lead to highly efficient and rapid syntheses, often with different selectivity compared to solution-based reactions. rsc.org For example, halogen-bonded adducts of N-iodosaccharin with pyridine derivatives have been prepared using mechanochemical processes, avoiding the use of large volumes of chlorinated solvents typically required for similar reagents. d-nb.inforsc.orgjyu.fi The synthesis of heteroleptic Zn(II) and Cu(II) complexes containing pyridine has also been achieved efficiently through mechanochemical grinding, producing crystalline phases identical to those from solution but in a fraction of the time and without bulk solvent. rsc.org These examples highlight the potential of mechanochemistry to provide a more sustainable pathway for the synthesis and functionalization of heterocyclic compounds, including fluorinated pyridines. colab.ws

Table 3: Comparison of Synthetic Approaches

ApproachKey FeaturesAdvantagesRelevance to Fluorinated Pyridines
Solution-Phase Synthesis Reagents dissolved in a solvent.Well-established, predictable kinetics.Traditional method for SNAr and cross-coupling reactions.
Mechanochemical Synthesis Solid-state grinding/milling.Solvent-free, rapid, high efficiency, can be highly selective. d-nb.inforsc.orgA green alternative for preparing halogenated pyridine precursors and derivatives. colab.ws

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, atom economy and reaction efficiency are paramount principles. jocpr.comacs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the final product, generating no waste. rsc.org

A common and direct synthetic route to this compound involves the Williamson ether synthesis. This method utilizes a nucleophilic substitution reaction between a deprotonated 2-fluoro-4-hydroxypyridine and a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Reaction Scheme: 2-fluoro-4-hydroxypyridine + 1-bromopropane + Base → this compound + Base·HBr

Another viable pathway is the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine, such as 2,4-difluoropyridine, with sodium propoxide. The higher electrophilicity of the C4 position in polyfluorinated pyridines often directs the substitution to this site. researchgate.net

Reaction Scheme: 2,4-difluoropyridine + Sodium propoxide → this compound + Sodium fluoride

To evaluate the efficiency of these routes, we can calculate the theoretical atom economy. The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the Williamson ether synthesis using 2-fluoro-4-hydroxypyridine and 1-bromopropane with sodium hydride (NaH) as the base.

Reactant Formula Molecular Weight ( g/mol )
2-fluoro-4-hydroxypyridineC₅H₄FNO113.09
1-bromopropaneC₃H₇Br122.99
Sodium HydrideNaH24.00
Total Reactant Mass 250.08
Product Formula Molecular Weight ( g/mol )
This compoundC₈H₁₀FNO155.17
Byproduct Formula Molecular Weight ( g/mol )
Sodium BromideNaBr102.89
HydrogenH₂2.02
Note: In the initial acid-base reaction, NaH reacts with the hydroxyl group to produce H₂ gas and the sodium salt of the pyridine.

Atom Economy Calculation: Atom Economy = (155.17 / (113.09 + 122.99)) x 100 = (155.17 / 236.08) x 100 ≈ 65.73% (Note: The base is often considered a reagent, not a reactant whose atoms are incorporated into the product, but for a stricter calculation including all inputs, the value would be lower. The calculation above considers the primary reactants forming the core product and primary byproduct.)

While a yield of over 65% might be considered good in practice, the atom economy reveals that a significant portion of the atomic mass from the reactants ends up as waste (sodium bromide). To improve atom economy, alternative "greener" methods could be explored, such as addition reactions or rearrangements, which inherently have higher atom economies. jocpr.com However, for this specific target molecule, substitution reactions remain the most practical approach. Improving reaction efficiency involves optimizing conditions like temperature, solvent, and catalyst to maximize the percentage yield, which measures the actual amount of product obtained versus the theoretical maximum. derpharmachemica.comnih.gov

Regioselective and Stereoselective Synthesis Control

Strategies for Achieving Positional Isomer Control

Regioselective synthesis is critical for ensuring the correct arrangement of substituents on the pyridine ring, thereby isolating the desired this compound from other potential positional isomers (e.g., 2-fluoro-3-propoxy-, 2-fluoro-5-propoxy-, or 2-fluoro-6-propoxypyridine). The direct, position-selective functionalization of a simple pyridine ring is a significant challenge in heterocyclic chemistry, often leading to mixtures of regioisomers. chemrxiv.orgnih.gov

The most effective and common strategy to achieve absolute positional isomer control is to begin with a pyridine precursor that is already functionalized at the desired positions.

Key Strategies for Positional Control:

StrategyDescriptionExample Starting Material
Use of Pre-functionalized Pyridines This is the most direct method. The synthesis starts with a molecule where the substitution pattern is already established, eliminating the possibility of forming other isomers.2-fluoro-4-hydroxypyridine, 2-fluoro-4-chloropyridine, or 2-bromo-4-propoxypyridine.
Nucleophilic Aromatic Substitution (SNAr) In polyhalogenated pyridines, the positions are not equally reactive. For instance, in pentafluoropyridine, the C4 position is highly susceptible to nucleophilic attack. researchgate.net Similarly, in 2,4-dihalopyridines, the C4 position is generally more activated towards nucleophilic substitution than the C2 position, allowing for regioselective introduction of the propoxy group.2,4-Difluoropyridine or 2-chloro-4-fluoropyridine.
Directed Ortho-Metalation (DoM) While more complex, a directing group on the pyridine ring can guide a metalating agent (like lithium) to an adjacent position, which can then be functionalized. For example, a methoxy (B1213986) group at C4 could potentially direct metalation to C3 or C5, but this would not be a direct route to the 2,4-isomer.Not ideal for this specific target but a valid strategy for other isomers.
C-H Functionalization with Blocking Groups In advanced methods like Minisci reactions, blocking groups can be temporarily installed to prevent reaction at certain positions, thereby directing alkylation or other functionalizations to a specific site like C4. nih.govPyridine protected with a maleate-derived blocking group.

For the synthesis of this compound, starting with commercially available 2-fluoro-4-hydroxypyridine or 2-fluoro-4-chloropyridine is the most practical and foolproof strategy to ensure exclusive formation of the 2,4-disubstituted product. The subsequent Williamson ether synthesis or SNAr reaction occurs at the pre-defined C4 position, guaranteeing positional integrity.

Enantioselective and Diastereoselective Synthetic Routes (if applicable to chiral analogues)

The parent molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. However, this section becomes relevant when considering chiral analogues of the compound, where stereocontrol is essential. Chirality could be introduced by modifying the propoxy group or by adding a chiral substituent to the pyridine ring.

Hypothetical Chiral Analogues:

Chirality on the Alkoxy Chain: Replacing the propoxy group with a chiral isomer, such as a sec-butoxy group, creates a chiral center. The target molecules would be (R)-2-fluoro-4-(sec-butoxy)pyridine and (S)-2-fluoro-4-(sec-butoxy)pyridine.

Chirality on the Pyridine Ring: Introducing a chiral substituent at another position on the ring, for example, a chiral amino group at C3, would result in diastereomers.

Synthetic Approaches to Chiral Analogues:

The synthesis of such chiral molecules requires enantioselective or diastereoselective methods to control the formation of the desired stereoisomer. rsc.org

MethodDescriptionApplication to Chiral Analogue
Chiral Pool Synthesis This approach uses a readily available, enantiomerically pure natural product as the starting material.To synthesize (R)- or (S)-2-fluoro-4-(sec-butoxy)pyridine, one could start with commercially available and enantiopure (R)- or (S)-sec-butanol. This chiral alcohol would be used in a Williamson ether synthesis with 2-fluoro-4-halopyridine.
Chiral Auxiliaries A temporary chiral group is attached to the substrate to direct a stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed. google.comrsc.orgFor creating a chiral center on a ring substituent, a chiral auxiliary like an Oppolzer's sultam could be employed to guide a diastereoselective alkylation or addition reaction. rsc.org
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is often the most efficient method. rsc.orgmdpi.comThe asymmetric hydrogenation of a prochiral olefin on a substituent, or an asymmetric C-C bond-forming reaction catalyzed by a chiral transition metal complex (e.g., using a chiral phosphine ligand), could install a stereocenter with high enantioselectivity. rsc.orgmdpi.com
Enzymatic Resolution Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.A racemic mixture of a chiral analogue could be resolved using a lipase (B570770) enzyme that selectively hydrolyzes an ester group on one enantiomer, allowing the ester and the alcohol to be separated. An enantioselective synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) utilized biocatalytic desymmetrization as a key step. nih.gov

For example, the synthesis of enantiopure 2-fluoro-4-((S)-sec-butoxy)pyridine would most straightforwardly be achieved via chiral pool synthesis, reacting 2-fluoro-4-chloropyridine with (S)-sec-butanol in the presence of a base. This ensures that the stereochemistry of the final product is directly derived from the enantiopure starting material. The development of diastereoselective routes for more complex analogues would rely on established protocols for controlling stereochemistry in reactions like Mannich additions, Michael additions, or cycloadditions. mdpi.comsci-hub.senih.gov

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Propoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the molecular structure, connectivity, and dynamics of 2-Fluoro-4-propoxypyridine. By analyzing the behavior of atomic nuclei in a magnetic field, specific structural features can be determined with high precision.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) Chemical Shift and Coupling Analysis

One-dimensional NMR experiments are the cornerstone of structural analysis, providing fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: In the proton NMR spectrum of the closely related compound, 2-Chloro-3-fluoro-4-propoxypyridine, the propoxy group exhibits characteristic signals. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) appear as a triplet at approximately 4.07 ppm, with a coupling constant (J) of 6.5 Hz, indicating coupling to the adjacent methylene group. The central methylene protons (-CH₂-) of the propyl chain show a multiplet around 1.84-1.93 ppm, and the terminal methyl protons (-CH₃) present as a triplet at about 1.07 ppm with a J value of 7.4 Hz. amazonaws.com For this compound, similar chemical shifts and coupling patterns for the propoxy chain would be anticipated, though slight variations may occur due to the different electronic effects of the fluorine atom at the 2-position compared to a chlorine atom. The aromatic protons on the pyridine (B92270) ring would exhibit distinct signals influenced by the fluorine and propoxy substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the three carbons of the propoxy group and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons would be significantly influenced by the electronegative fluorine atom and the electron-donating propoxy group, as well as by C-F coupling.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It offers high sensitivity and a wide chemical shift range, making it excellent for detecting changes in the local electronic environment of the fluorine atom. A single resonance would be expected for the fluorine atom at the C-2 position of the pyridine ring. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the propoxy group at the C-4 position.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen would be affected by the substituents on the ring.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H (propoxy -OCH₂-)~4.0Triplet (t)6-7
¹H (propoxy -CH₂-)~1.8-2.0Multiplet (m)6-8
¹H (propoxy -CH₃)~1.0Triplet (t)7-8
¹H (pyridine ring)6.5-8.5Doublets, Triplets2-9
¹³C (propoxy)10-70--
¹³C (pyridine ring)100-170-J(C-F) may be observed
¹⁹F-150 to -50Singlet or fine splitting-
¹⁵N-100 to 100--
Note: This table contains predicted data based on related structures and general principles of NMR spectroscopy, as direct experimental data for this compound is not widely available in the cited literature.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For this compound, it would confirm the connectivity within the propoxy chain (correlations between -OCH₂-, -CH₂-, and -CH₃ protons) and among the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals for each protonated carbon of the propoxy group and the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the propoxy group and the pyridine ring (e.g., a correlation from the -OCH₂- protons to the C-4 of the pyridine ring) and for confirming the positions of the substituents on the aromatic ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei. They can be used to confirm the regiochemistry and to study the preferred conformation of the propoxy group relative to the pyridine ring.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) can characterize this compound in its solid forms, whether crystalline or amorphous. This technique is sensitive to the effects of molecular packing, polymorphism, and local order. ¹³C and ¹⁹F are common nuclei studied in ssNMR to probe the structure and dynamics in the solid state.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the functional groups present. thermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The spectrum provides a wealth of information about the functional groups.

For this compound, characteristic absorption bands would be expected for:

C-H stretching: Aliphatic C-H stretching vibrations from the propoxy group are typically observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring would be found in the 1400-1650 cm⁻¹ region.

C-O stretching: The C-O-C ether linkage of the propoxy group would exhibit strong stretching bands in the 1260-1000 cm⁻¹ range.

C-F stretching: The C-F bond on the pyridine ring would produce a strong absorption band typically in the 1250-1020 cm⁻¹ region.

Functional Group Expected Vibrational Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch (propoxy)3000-2850Medium to Strong
C=C, C=N Ring Stretch (pyridine)1650-1400Medium to Strong
C-O-C Ether Stretch1260-1000Strong
C-F Stretch1250-1020Strong
Note: This table is based on general characteristic infrared absorption frequencies for the expected functional groups.

Raman Spectroscopy

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. thermofisher.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR.

For this compound, the Raman spectrum would be expected to show:

Strong signals for the symmetric breathing modes of the pyridine ring, typically around 1000 cm⁻¹. nih.gov

Characteristic bands for the C-C stretching of the propoxy chain.

Signals corresponding to the C-H bending and stretching modes.

Fluorescence from the sample can sometimes interfere with Raman signals, but this can often be mitigated by using a laser with a longer wavelength, such as 1064 nm. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an elemental composition, as each element has a unique exact mass defect. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used, often coupled with Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass analyzers to achieve high resolution. aip.orguni.lu

For this compound, HRMS would be used to confirm its elemental composition of C₈H₁₀FNO. The instrument would detect the protonated molecule, [M+H]⁺, and its exact mass would be compared against the theoretical value calculated from the masses of the most abundant isotopes of carbon, hydrogen, fluorine, nitrogen, and oxygen.

Table 3.3.1: Predicted HRMS Data for this compound

Species Elemental Formula Calculated m/z
[M+H]⁺ C₈H₁₁FNO⁺ 156.0819

Note: The data in this table is calculated based on the known elemental composition and has not been determined from experimental analysis of this compound.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. bangor.ac.uk In a typical experiment, the [M+H]⁺ ion of this compound would be isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. uab.edu The analysis of these fragments provides valuable information about the molecule's connectivity.

For this compound, the ether linkage and the pyridine ring are key features that would direct fragmentation. Common fragmentation pathways for ethers include α-cleavage and the loss of the alkoxy group. libretexts.org

Predicted Fragmentation Pathways:

Loss of Propene: A common fragmentation for propyl ethers is the McLafferty-type rearrangement involving the transfer of a gamma-hydrogen to the ether oxygen, leading to the elimination of a neutral propene molecule (C₃H₆, 42.05 Da). This would result in a fragment corresponding to 2-fluoro-4-hydroxypyridine.

Loss of Propyl Radical: Cleavage of the O-C bond of the propoxy group could result in the loss of a propyl radical (•C₃H₇, 43.09 Da), leaving a charged 2-fluoro-4-oxopyridinium species.

Cleavage of the Pyridine Ring: The stable aromatic ring can also fragment, although this typically requires higher energy.

Table 3.3.1.1: Predicted Major Fragments in the MS/MS Spectrum of this compound [M+H]⁺

Predicted Fragment Ion (m/z) Proposed Neutral Loss Formula of Fragment
114.0349 C₃H₆ (Propene) C₅H₅FNO⁺

Note: The data in this table is predictive, based on common fragmentation mechanisms for similar chemical structures, and does not represent experimentally measured values for this compound.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. iucr.orgsemanticscholar.org It provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of a molecule. scienceready.com.au While no public crystal structure data for this compound is available, this section describes the techniques that would be employed for its structural determination.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. rsc.org The technique requires a well-ordered single crystal of the compound, typically at least 0.02 mm in size. rsc.org The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. dntb.gov.ua By analyzing the positions and intensities of the diffracted spots, the electron density map of the unit cell can be calculated, leading to a complete three-dimensional model of the molecule. scienceready.com.au

For this compound, an SCXRD analysis would unequivocally confirm the substitution pattern on the pyridine ring and determine the conformation of the propoxy side chain. The resulting data would be presented in a crystallographic information file (CIF) and would include key parameters as illustrated in the hypothetical table below.

Table 3.4.1.1: Illustrative Crystallographic Data Table for this compound

Parameter Example Value
Chemical Formula C₈H₁₀FNO
Formula Weight 155.17
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845.0
Z 4
Density (calculated) (g/cm³) 1.220

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystal structure for this compound has been reported.

Emerging Crystallographic Methods (e.g., Crystalline Sponge Method, Microcrystal Electron Diffraction)

When obtaining single crystals suitable for SCXRD is challenging, as can be the case for liquids or oils, emerging crystallographic methods offer powerful alternatives.

Crystalline Sponge Method: This technique involves soaking a porous metal-organic framework (MOF), the "crystalline sponge," in a solution of the target compound. iucr.org The target molecules are absorbed into the ordered pores of the sponge, adopting its crystallinity. mdpi.com Subsequent X-ray diffraction analysis of the host-guest complex allows for the determination of the guest molecule's structure without needing to crystallize the guest itself. iucr.orgmdpi.com

Microcrystal Electron Diffraction (MicroED): MicroED is a cryo-electron microscopy technique that can determine high-resolution structures from nanocrystals that are a billionth of the size required for conventional X-ray crystallography. libretexts.orgacs.org This method is particularly advantageous for samples that yield only very small crystals or are part of a mixture. nih.gov

Advanced Surface and Bulk Characterization Techniques

Beyond molecular structure, understanding the elemental composition and chemical states, particularly at surfaces, is critical. Advanced spectroscopic techniques provide this detailed information.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to analyze the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material. bnl.govmdpi.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. cea.fr The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. uab.edu Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atom. aip.orguab.edu

For this compound, an XPS analysis would confirm the presence of C, N, O, and F. High-resolution scans of the C 1s, N 1s, O 1s, and F 1s regions would provide insight into the chemical bonding. Based on studies of similar fluorinated pyridines, the C 1s spectrum would be complex, with distinct peaks for carbons bonded to nitrogen, oxygen, and fluorine, each causing a shift to higher binding energy due to their electronegativity. aip.org

Table 3.5.1.1: Predicted XPS Binding Energies for this compound

Core Level Predicted Binding Energy (eV) Rationale for Chemical Shift
F 1s ~687.0 C-F bond
O 1s ~533.0 C-O-C ether linkage
N 1s ~400.0 Pyridinic nitrogen
C 1s (C-F) ~288.0 Strong shift due to highly electronegative fluorine
C 1s (C-O/C-N) ~286.5 Shift due to electronegative oxygen and nitrogen

Note: The data in this table is predictive, based on typical binding energy ranges for these functional groups and published data for compounds like 2-fluoropyridine (B1216828). aip.org It does not represent experimentally measured values for this compound.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). The process involves bombarding a sample with a focused beam of electrons, which excites electrons in the sample's atoms, causing them to be ejected from their shells. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is released in the form of an X-ray.

The energy of each emitted X-ray is characteristic of the element from which it originated. An EDS detector measures the number of emitted X-rays as a function of their energy. This data is then plotted as a spectrum, where the peaks correspond to specific elements present in the sample. The height or intensity of the peaks can provide semi-quantitative information about the elemental composition.

For a pure sample of this compound (C₈H₁₀FNO), an EDS analysis would be expected to primarily detect the constituent elements: Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). Hydrogen (H) is too light to be detected by standard EDS systems. The resulting spectrum would show distinct peaks corresponding to the characteristic X-ray emission energies of C, N, O, and F. The relative intensities of these peaks would be proportional to the elemental concentration in the analysis volume.

Hypothetical EDS Data for this compound

ElementAtomic Number (Z)Theoretical Atomic % (excluding H)Expected EDS Peak Energy (keV)
Carbon (C)661.54%Kα: 0.277
Nitrogen (N)77.69%Kα: 0.392
Oxygen (O)87.69%Kα: 0.525
Fluorine (F)97.69%Kα: 0.677

Note: This table is hypothetical and serves for illustrative purposes only. Actual peak intensities can be influenced by various factors including sample topography and matrix effects.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based spectroscopic technique that provides detailed information about the local electronic structure, orientation, and chemical environment of atoms in a material. The technique involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by a core electron of a specific element as it is excited to unoccupied electronic states.

The resulting NEXAFS spectrum exhibits sharp absorption features (resonances) just below and above the absorption edge of the element. The energies and intensities of these features are highly sensitive to the chemical state (e.g., oxidation state), coordination geometry, and the nature of the bonds formed by the absorbing atom.

For this compound, NEXAFS studies could provide invaluable insights. By tuning the X-ray energy to the K-edges of Carbon, Nitrogen, Oxygen, and Fluorine, one could probe the specific bonding environments of each element within the molecule. For instance:

C K-edge NEXAFS would differentiate between the sp²-hybridized carbon atoms in the pyridine ring and the sp³-hybridized carbons in the propoxy chain.

N K-edge NEXAFS would characterize the electronic structure of the nitrogen atom within the pyridine ring, providing information on π- and σ-orbitals.

O K-edge NEXAFS would probe the C-O-C ether linkage.

F K-edge NEXAFS would be sensitive to the C-F bond on the pyridine ring.

If the molecules were adsorbed on a surface, angle-dependent NEXAFS could also be used to determine the orientation of the pyridine ring and the propoxy tail relative to the substrate.

Advanced Diffraction Techniques (e.g., SAXS, SANS)

Advanced diffraction techniques such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to investigate the structure of materials on a length scale typically ranging from 1 to 100 nanometers. These techniques are not typically used to determine the atomic structure of small molecules like this compound itself, but rather to characterize larger-scale structures such as nanoparticles, polymers, micelles, or self-assembled monolayers in which the molecule might be a component.

Small-Angle X-ray Scattering (SAXS): SAXS measures the elastic scattering of X-rays by a sample at very low angles. The scattering pattern provides information about the size, shape, and distribution of nanoscale features. For example, if this compound were used to functionalize nanoparticles or as a component in a block copolymer that self-assembles into a nanostructured material, SAXS could be employed to characterize the resulting morphology.

Small-Angle Neutron Scattering (SANS): SANS is analogous to SAXS but uses neutrons instead of X-rays. The key advantage of SANS is its sensitivity to light elements and the ability to distinguish between isotopes, particularly hydrogen and deuterium. By selectively deuterating parts of a system (contrast variation), specific components can be highlighted. For instance, if this compound were part of a micellar system in an aqueous solution, SANS with D₂O could be used to determine the aggregation number, the shape of the micelles, and the location of the propoxy chains within the micellar core or corona.

In the context of pure, crystalline this compound, the primary diffraction technique would be single-crystal or powder X-ray diffraction (XRD) to determine its crystal structure, not SAXS or SANS. However, if this molecule were to be part of a larger, ordered system or a solution with nanoscale aggregates, SAXS and SANS would be essential tools for structural characterization.

Theoretical and Computational Investigations of 2 Fluoro 4 Propoxypyridine

Computational Studies of Reaction Mechanisms and Pathways

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving 2-Fluoro-4-propoxypyridine. These studies can map out the entire potential energy surface of a reaction, providing insights that are often difficult or impossible to obtain experimentally.

A key focus of computational reaction mechanism studies is the identification and characterization of transition state (TS) structures. snnu.edu.cn For reactions such as nucleophilic aromatic substitution (SNAr) on this compound, computational methods can locate the geometry of the transition state connecting the reactants to the intermediates or products. masterorganicchemistry.com The SNAr reaction is particularly relevant for fluoropyridines, as the fluorine atom can act as a leaving group. nih.govacs.org

Once a transition state structure is located, its energy relative to the reactants can be calculated, yielding the activation barrier (activation energy) for the reaction. snnu.edu.cn This barrier is a critical determinant of the reaction rate. For example, in an SNAr reaction, the attack of a nucleophile on the pyridine (B92270) ring leads to a high-energy intermediate (a Meisenheimer complex) or proceeds through a concerted transition state. masterorganicchemistry.comacs.org Computational studies can distinguish between these pathways and quantify the associated energy barriers, thereby predicting the feasibility and kinetics of the reaction. snnu.edu.cnacs.org

Analysis of Reaction Energetics and Thermodynamics

The reactivity of fluorinated pyridines like this compound is fundamentally governed by the energetics and thermodynamics of their potential reaction pathways. Computational studies on related fluorinated aromatic compounds provide insight into the cleavage of C-F and C-H bonds, which are often competing processes in transition metal-mediated reactions. In reactions with metal centers, the thermodynamic product is typically the metal fluoride (B91410), indicating a strong driving force for C-F bond activation. However, the energetics of C-H activation can be significantly influenced by the metal and the position of fluorine substituents. ox.ac.ukresearchgate.net For instance, ortho-fluorine substituents are known to make C-H activation more favorable energetically. ox.ac.uk

The thermodynamics of reactions involving fluoropyridine derivatives have been quantified in specific cases. For example, a study on the dissociation of a 2-fluoropyridine (B1216828) derivative that releases 1,1-bis(triflyl)ethylene provided the thermodynamic parameters shown in the table below. jst.go.jp These values illustrate the energetic landscape of a specific transformation involving a C-N bond cleavage in a related system.

Thermodynamic ParameterValue
ΔrH (Enthalpy of Reaction)111 kJ mol⁻¹
ΔrS (Entropy of Reaction)282 J K⁻¹ mol⁻¹
ΔrG₂₉₈ ₖ (Gibbs Free Energy of Reaction)27.1 kJ mol⁻¹
Table 1: Thermodynamic parameters for the dissociation of a 2-fluoropyridinium zwitterion at 298 K, highlighting the energy requirements for reactions involving fluoropyridine systems. jst.go.jp

Role of Substituent Effects and Electronic Profiles on Reactivity

The chemical behavior of this compound is critically influenced by the electronic effects of its two substituents: the electron-withdrawing fluorine atom at the 2-position and the electron-donating propoxy group at the 4-position. The fluorine atom, through its strong inductive effect, decreases the electron density of the pyridine ring, particularly at the ortho and para positions relative to it. This generally makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution, with the site of attack being directed by the activating effect of the ring nitrogen. nih.gov

Conversely, the propoxy group at the 4-position acts as an electron-donating group through resonance, increasing the electron density on the ring, especially at the ortho and para positions relative to the alkoxy group. This creates a push-pull system within the molecule, where the electronic properties are a fine balance of these opposing effects. Computational studies on substituted pyridines have shown that such substitutions significantly alter the molecule's electronic structure, which in turn governs its reactivity in various chemical processes, including its interactions with metal complexes. nih.gov For example, in trans-[Pt(NH₃)₂(pyrX)Cl]⁺ complexes, electron-donating substituents on the pyridine ring were found to strengthen the Pt-Pyridine bond while weakening the bond to the trans ligand. nih.gov

The effect of various substituents on the permeability of the pyridine ring across cell membranes has also been investigated, providing a rank-order of substituent effects. While the exact combination of 2-fluoro and 4-propoxy was not studied, the data for individual substituents provide a basis for prediction.

Substituent (Position)Permeability (10⁻⁶ cm/sec)
3-F110
H (Parent Pyridine)107
3-CH₃108
3-Cl46
3-OH41
4-NH₂18
Table 2: Passive permeability of selected mono-substituted pyridines across Caco-2 cell monolayers, illustrating the impact of different functional groups on molecular transport properties. nih.gov

Investigation of Non-Covalent Interactions in Catalytic Cycles

Non-covalent interactions play a crucial role in molecular recognition and catalysis. nih.govethz.ch For this compound, several types of non-covalent interactions could be significant in catalytic cycles where it might participate as a ligand or substrate.

Halogen Bonding: The fluorine atom at the 2-position can act as a halogen bond acceptor. Experimental and computational studies have provided evidence for nitrogen-fluorine halogen bonding between pyridines and the fluorinating agent Selectfluor in Ag(I)-initiated radical fluorinations. ucmerced.edu This interaction was shown to facilitate the single-electron reduction of Selectfluor, and the electronic nature of the pyridine additive affected the efficiency and selectivity of the reaction. ucmerced.edu It is conceivable that the fluorine atom in this compound could engage in similar interactions within a catalytic cycle.

π-Interactions: The aromatic pyridine ring can participate in π-π stacking and cation-π interactions. These forces are critical for stabilizing transition states in many catalytic processes. The electronic profile of the pyridine ring, modulated by the fluoro and propoxy substituents, would tune the strength of these interactions. Computational studies have shown that π-π stacking interactions can be significantly influenced by electronic perturbations of the aromatic rings involved. nih.gov

Hydrogen Bonding: While the pyridine nitrogen is a hydrogen bond acceptor, its basicity is reduced by the adjacent electron-withdrawing fluorine atom. The oxygen atom of the propoxy group provides another potential hydrogen bond acceptor site. These interactions are vital for substrate binding and orientation in many enzymatic and organocatalytic systems.

The collective effect of these non-covalent forces can lead to highly specific substrate binding and transition state stabilization, which are the cornerstones of efficient and selective catalysis. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. mdpi.com

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is primarily defined by the flexibility of the propoxy side chain. The three rotatable bonds (C-O, Cα-Cβ, Cβ-Cγ) of the propoxy group allow it to adopt various conformations. Conformational analysis of related systems, such as propoxy methylphenyl oxadiazole derivatives, has been performed using quantum chemical calculations as part of QSAR studies. researchgate.net

The fluorine substituent also plays a role in determining conformational preferences. In fluorinated N-heterocycles, the gauche effect between the C-F bond and adjacent bonds can enforce specific puckering in saturated rings or influence the orientation of substituents. chim.it For this compound, the fluorine atom could influence the preferred orientation of the propoxy group relative to the pyridine ring through steric and electrostatic interactions. MD simulations can map the potential energy surface of the molecule, identify low-energy conformers, and calculate the energy barriers between them, revealing the molecule's inherent flexibility.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is strongly dependent on the nature of the solvent. Solvents can influence conformational equilibria, reaction rates, and aggregation behavior.

Solvation and Aggregation: MD simulations of pyridine in aqueous solution have shown that it has a significant tendency to aggregate via stacking of the aromatic rings. acs.orgnih.gov The simulations also detail the hydrogen bonding network between the pyridine nitrogen and surrounding water molecules. researchgate.net For this compound, the hydrophobic propoxy tail and the polar pyridine head would give it amphiphilic character, potentially leading to self-assembly or specific solvation structures in aqueous media.

Reactivity: The choice of solvent can have a dramatic impact on reactivity. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as remarkable solvents for enabling challenging C-H activation reactions, often improving both selectivity and efficiency. rsc.org The unique hydrogen-bonding capabilities and low nucleophilicity of these solvents can stabilize key intermediates and transition states in catalytic cycles. The reactivity of this compound in different solvent environments would be a critical aspect of its chemical applications.

Advanced Applications of 2 Fluoro 4 Propoxypyridine in Chemical Synthesis

As a Versatile Synthetic Building Block for Complex Molecules

2-Fluoro-4-propoxypyridine has emerged as a key intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the ability of its distinct structural motifs—the pyridine (B92270) core, the labile fluorine atom, and the propoxy side chain—to participate in a variety of chemical transformations. This allows for the controlled and sequential introduction of molecular complexity, a crucial aspect in the design and synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Precursor in the Synthesis of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs and biologically active compounds. rsc.org Consequently, methods for the efficient synthesis of highly substituted pyridines are of paramount importance. This compound serves as an excellent precursor for this purpose, primarily through nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom at the 2-position of the pyridine ring is highly activated towards displacement by a wide range of nucleophiles. This high reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. A variety of nucleophiles, including those containing nitrogen, oxygen, and sulfur, can readily displace the fluoride (B91410), allowing for the introduction of diverse functional groups at the 2-position. nih.gov

The general scheme for the SNAr of this compound is shown below:

SNAr Reaction of this compound

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 2-Fluoropyridines

NucleophileProductReaction ConditionsReference
Amines (R-NH₂)2-Amino-4-propoxypyridinesMild conditions, often with a base nih.gov
Alcohols (R-OH)2-Alkoxy-4-propoxypyridinesBase (e.g., NaH, K₂CO₃) researchgate.net
Thiols (R-SH)2-Thioether-4-propoxypyridinesBase (e.g., NaH, K₂CO₃) nih.gov

The reaction conditions for these substitutions are often mild, which contributes to high functional group tolerance, a critical factor in the synthesis of complex molecules. nih.gov This allows for the late-stage functionalization of pyridine rings within intricate molecular frameworks.

Integration into Bicyclic and Tricyclic Heterocyclic Systems

The development of novel bicyclic and tricyclic heterocyclic systems is a significant area of research in medicinal chemistry, as these scaffolds can occupy unique regions of chemical space and exhibit interesting biological activities. This compound can be strategically employed as a starting material for the construction of such fused ring systems.

One common strategy involves an initial SNAr reaction to introduce a functionalized side chain at the 2-position, followed by an intramolecular cyclization reaction. For instance, a patent describes the synthesis of 3-Bromo-2-fluoro-6-[3-(1-piperidyl)propoxy]pyridine as an intermediate for the preparation of imidazo[4,5-b]pyridines, which are bicyclic systems. googleapis.com The synthesis of tricyclic imidazoles has also been reported through methods such as Ni-Al co-catalyzed C-H cyclization, demonstrating a pathway to complex fused systems. nih.gov While not starting directly from this compound, the principles can be applied.

Another approach involves multicomponent reactions where the inherent reactivity of the pyridine derivative is harnessed to build complex scaffolds in a single step. For example, the rapid construction of tricyclic tetrahydrocyclopenta ontosight.aicam.ac.ukpyrrolo[2,3-b]pyridines has been achieved via isocyanide-based multicomponent reactions, highlighting the potential for creating intricate ring systems from pyridine-based starting materials. d-nb.info The synthesis of various tricyclic and tetracyclic ring systems has been demonstrated using fluorous synthesis strategies, which could be adapted for derivatives of this compound to expedite the creation of diverse heterocyclic libraries. nih.gov

Derivatization Strategies for Diversification and Library Generation

The generation of compound libraries with high structural diversity is crucial for the discovery of new lead compounds in drug discovery. cam.ac.uk this compound is an excellent starting point for such endeavors due to the multiple sites available for chemical modification.

Further Functionalization at the Pyridine Ring

Beyond the displacement of the fluorine atom, the pyridine ring of this compound can be further functionalized at other positions. Electrophilic aromatic substitution reactions, although generally less facile on the electron-deficient pyridine ring, can be directed to specific positions by the existing substituents. For example, nitration of pyridine derivatives is a common method to introduce a nitro group, which can then be reduced to an amino group and further modified. mdpi.com

Additionally, C-H activation and functionalization represent a powerful strategy for introducing substituents at otherwise unreactive positions on the pyridine ring. nih.gov This allows for the installation of a wide range of functional groups, further expanding the chemical space accessible from this starting material.

Table 2: Potential Functionalization Reactions on the Pyridine Ring

Reaction TypeReagentsPotential Product
NitrationHNO₃/H₂SO₄Nitro-substituted this compound
HalogenationNBS, NCSHalogen-substituted this compound
C-H ArylationAryl halides, Pd catalystAryl-substituted this compound

Modifications of the Propoxy Side Chain

The 4-propoxy group offers another handle for chemical modification. The ether linkage can potentially be cleaved under harsh conditions to reveal a hydroxyl group, which can then be re-alkylated or functionalized in other ways. More subtly, the propyl chain itself can be modified. For instance, a patent describes the synthesis of pyridine derivatives with fluorinated alkyl chains at the 4-position, suggesting that modifications to the propoxy group are synthetically feasible. google.com

Oxidation of the propoxy group could potentially lead to the formation of a ketone or carboxylic acid, depending on the reaction conditions and the specific position of oxidation. These functional groups can then serve as points for further elaboration, for example, through reductive amination or esterification.

Contribution to Scaffold Diversity and Molecular Framework Innovation in Chemical Research

The quest for novel molecular scaffolds is a driving force in medicinal chemistry. rsc.org Access to a diverse range of molecular frameworks is essential for exploring new areas of biologically relevant chemical space and for identifying compounds with novel mechanisms of action. nih.govnih.gov Building blocks like this compound play a critical role in this endeavor by providing a versatile platform for the generation of diverse and complex molecules. cam.ac.uk

The ability to perform a variety of chemical transformations on the different parts of the this compound molecule allows for the rapid generation of a multitude of structurally distinct compounds. By systematically varying the substituents at the 2-position, functionalizing other positions on the pyridine ring, and modifying the propoxy side chain, chemists can create large libraries of related but distinct molecules.

Furthermore, the integration of this building block into bicyclic and tricyclic systems significantly expands the range of accessible molecular scaffolds. nih.govosti.gov This "scaffold-hopping" approach, where a common intermediate is used to generate a variety of different core structures, is a powerful strategy in diversity-oriented synthesis. The use of versatile and highly functionalized building blocks is central to the success of such strategies.

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-4-propoxypyridine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of fluoropyridine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:

Fluorination : Introduce fluorine at the 2-position using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Propoxy Group Introduction : Perform an alkoxylation reaction at the 4-position using potassium carbonate as a base and propanol as the nucleophile.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) to enhance yields.
  • Catalyst selection (e.g., Pd for cross-coupling) can reduce byproducts .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., fluorine-induced deshielding at C2) and verify propoxy group integration.
    • ¹⁹F NMR : Confirm fluorine substitution (δ ~ -120 to -150 ppm for aromatic fluorides).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (as demonstrated in fluoropyridine analogs) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/F percentages.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis.
  • Toxicity Mitigation :
    • Avoid inhalation/dermal contact (Category 4 acute toxicity per GHS classification).
    • Store in airtight containers away from oxidizers.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic and reactivity profile of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate Fukui indices to identify reactive positions for further functionalization.
  • Molecular Dynamics (MD) : Model solvent interactions to optimize reaction conditions (e.g., solubility in DMSO vs. ethanol).
  • Docking Studies : Predict binding affinity with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

Methodological Answer:

  • Comparative Assays :
    • Test this compound alongside analogs (e.g., 4-(3-Fluorophenyl)pyrimidine) under identical conditions (e.g., IC50 assays).
    • Control variables: Cell line specificity, solvent effects (DMSO concentration ≤0.1%).
  • Mechanistic Studies :
    • Use siRNA knockdown or CRISPR-Cas9 to identify target pathways.
    • Validate via Western blotting or qPCR for downstream biomarkers .

Q. What strategies optimize regioselectivity in further functionalizing this compound?

Methodological Answer:

  • Directed Metalation :
    • Use lithium bases (LDA) at low temperatures (-78°C) to deprotonate specific positions (e.g., C5 or C6).
    • Quench with electrophiles (e.g., aldehydes or alkyl halides) to introduce substituents.
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura coupling at C3 or C5 using Pd(PPh3)4 and aryl boronic acids.
    • Optimize ligand selection (e.g., SPhos for sterically hindered sites) .

Q. How does the fluorine substituent influence the physicochemical properties of this compound compared to non-fluorinated analogs?

Methodological Answer:

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess fluorine’s impact on membrane permeability.
  • Acidity/Basicity :
    • Determine pKa via potentiometric titration (fluoro groups increase ring electron-withdrawing effects).
    • Compare with 4-propoxypyridine (non-fluorinated) to isolate fluorine’s contribution.
  • Thermal Stability : Perform TGA/DSC to evaluate decomposition profiles .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluoropyridine derivatives?

Methodological Answer:

  • Reproducibility Checks :
    • Replicate reactions using identical reagents (e.g., same batch of Selectfluor) and conditions (temperature, solvent grade).
    • Use internal standards (e.g., anthracene) for yield quantification via HPLC.
  • Byproduct Analysis :
    • Characterize side products via LC-MS to identify competing reaction pathways (e.g., over-fluorination or ring-opening).
    • Adjust stoichiometry (e.g., limiting fluorine equivalents) to suppress undesired routes .

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